molecular formula C24H28N4O B4949959 N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide

N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide

Cat. No.: B4949959
M. Wt: 388.5 g/mol
InChI Key: HWTCLRASUQSYOV-UHFFFAOYSA-N
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Description

N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.22631153 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Characterization

N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide has been characterized in various research studies, focusing on its chemical structure and properties. For instance, Jimeno et al. (2003) performed extensive studies using NMR spectroscopy and X-ray crystallography to characterize similar compounds, providing insights into their molecular structures and protonation sites (Jimeno et al., 2003).

Pharmacological Aspects and Biological Activity

  • Analgesic Properties : Similar compounds have been explored for their potential as long-acting analgesics, indicating a possible application in pain management.
  • Cancer Treatment : An Aurora kinase inhibitor containing a similar structure has shown potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
  • Antibacterial and Antifungal Properties : Compounds with similar structures have been evaluated for their antimicrobial activities, with some showing efficacy against specific bacterial strains and fungi (Prakash et al., 2011).

Chemical Synthesis and Optimization

Research has been conducted on the synthesis and optimization of similar compounds. For example, the synthesis of 3-phenyl-1H-pyrazole derivatives and their optimization for potential therapeutic applications has been explored (Liu et al., 2017).

Potential for Targeted Therapies

Compounds with a similar structure have been investigated for their potential in molecular targeted therapies, particularly in cancer treatment. These compounds may selectively inhibit tumor cell proliferation, invasion, and metastasis while promoting apoptosis, offering a more selective approach than traditional chemotherapy (Liu et al., 2017).

Properties

IUPAC Name

N-phenyl-3-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-23(26-22-9-5-2-6-10-22)12-11-19-13-15-28(16-14-19)18-21-17-25-27-24(21)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTCLRASUQSYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC=CC=C2)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.